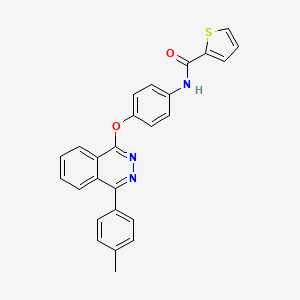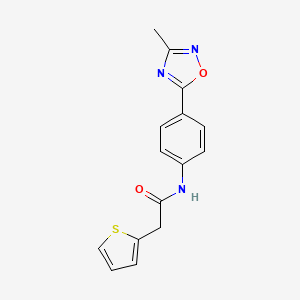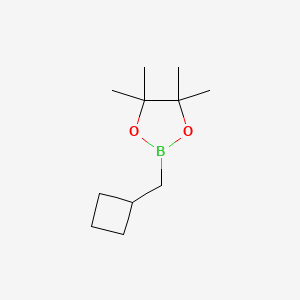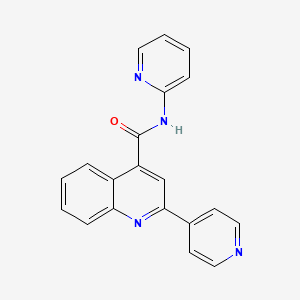
N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a phthalazine ring, which is a heterocyclic compound consisting of two condensed benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and phthalazine rings are likely to contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the nonpolar aromatic rings .科学的研究の応用
1. Application in High-Performance Polymeric Materials
N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide, as part of the cyano-terminated poly(phthalazinone ether amide) family, has potential use in high-performance polymeric materials. These polymers exhibit excellent thermal stability and are suitable for use in conditions requiring high resistance to heat. The cured samples of these polymers become insoluble in common organic solvents, indicating their robustness in various chemical environments (Yu et al., 2009).
2. Solubility and Thermal Properties in Polymer Synthesis
The compound forms part of a class of soluble aromatic polyamides, which have inherent viscosities and are soluble in polar aprotic solvents like DMAc and NMP. These polymers demonstrate excellent thermal properties, with glass transition temperatures (Tg) above 280°C. This characteristic makes them suitable for applications requiring materials that maintain structural integrity at high temperatures (Zhang, 2002).
3. Role in Antimicrobial Agents
This compound derivatives have been studied for their potential as antimicrobial agents. These compounds have been tested against various bacteria and fungi, indicating their potential use in medical and pharmaceutical applications (Desai, Dodiya, & Shihora, 2011).
4. Incorporation in Polyvinyl Alcohol for Anticancer Applications
This compound is involved in the synthesis of new phthalimides compounds, which have been tested for antibacterial and anticancer activities. The modified polyvinyl alcohol containing these compounds shows potential as an anticancer agent, highlighting its role in the development of new therapeutic materials (Samir, Saeed, & Matty, 2018).
5. Synthesis of Aromatic Polyamides
The compound plays a significant role in the synthesis of aromatic polyamides containing phthalazinone moiety. These polyamides are amorphous, soluble in many organic solvents, and can be cast into transparent films with good mechanical properties. They exhibit high thermal stability and are essentially colorless, making them useful in various industrial applications (Tan et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c1-17-8-10-18(11-9-17)24-21-5-2-3-6-22(21)26(29-28-24)31-20-14-12-19(13-15-20)27-25(30)23-7-4-16-32-23/h2-16H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXIKFWVHATRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2651802.png)
![4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2651803.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)

![5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione](/img/structure/B2651809.png)


![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)
![6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2651821.png)

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)